![molecular formula C33H36N4O6 B608690 Lumirubin xiii CAS No. 83664-21-5](/img/structure/B608690.png)
Lumirubin xiii
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Overview
Description
Lumirubin xiii is a photoisomer of bilirubin, a compound formed during the breakdown of heme in the body It is produced through phototherapy, a treatment commonly used for neonatal jaundice
Preparation Methods
Synthetic Routes and Reaction Conditions
Lumirubin xiii is synthesized through the photo-irradiation of unconjugated bilirubin. The process involves exposing bilirubin to blue-green light, which induces photoisomerization, converting bilirubin into this compound. The reaction conditions typically include:
Light Source: Blue-green light with a wavelength around 478 nm.
Temperature: Room temperature.
Solvent: Aqueous solution, often with human serum albumin to stabilize the bilirubin.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale phototherapy units that can handle significant quantities of bilirubin. The process is optimized to ensure maximum conversion efficiency and purity of this compound.
Chemical Reactions Analysis
Types of Reactions
Lumirubin xiii undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous solutions, organic solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological and chemical properties.
Scientific Research Applications
Phototherapy for Neonatal Jaundice
Lumirubin XIII is primarily generated during phototherapy, where bilirubin is exposed to specific wavelengths of light, particularly in the blue-green spectrum (450-500 nm). This exposure converts lipophilic unconjugated bilirubin into more hydrophilic photoisomers like lumirubin, facilitating its excretion via urine and bile.
Urinary Excretion Monitoring
Recent studies have developed a bedside method called PUZZLU (Photo-isomerization in the presence of UnaG to ZZ-bilirubin for Lumirubin), which quantitatively measures lumirubin levels in urine. This method has shown that lumirubin excretion is more efficient with green light phototherapy compared to blue light .
Light Type | Lumirubin Excretion Efficiency |
---|---|
Blue Light | Lower Efficiency |
Green Light | Higher Efficiency |
Biological Effects
Lumirubin exhibits antioxidant properties and has been shown to modulate metabolic pathways in various cell types. Studies indicate that lumirubin is less toxic than bilirubin while maintaining significant antioxidant capacity . It has been observed to affect the expression of pro-inflammatory genes and may play a dual role as both beneficial and harmful depending on the context .
Clinical Observations
A study involving jaundiced preterm infants demonstrated that lumirubin levels decreased rapidly after phototherapy cessation, with a half-life ranging from 80 to 158 minutes. This rapid clearance underscores the importance of lumirubin in managing hyperbilirubinemia effectively .
Comparative Studies
In a comparative study on neural stem cells, lumirubin was found to be less cytotoxic than bilirubin at biologically relevant concentrations, suggesting its potential utility in therapeutic applications involving stem cell biology .
Future Research Directions
Further research is needed to explore the full range of biological activities associated with lumirubin and its potential applications beyond neonatal jaundice treatment. Investigating its effects on adult patients with hyperbilirubinemia and other conditions may reveal additional therapeutic avenues.
Mechanism of Action
The mechanism of action of lumirubin xiii involves its interaction with various molecular targets and pathways. Key aspects include:
Binding to Albumin: this compound binds to human serum albumin at a site different from bilirubin, affecting its transport and metabolism.
Antioxidant Activity: this compound exhibits antioxidant properties, reducing oxidative stress in cells.
Modulation of Gene Expression: It can influence the expression of genes involved in bilirubin metabolism and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Bilirubin: The parent compound from which lumirubin xiii is derived.
Biliverdin: Another heme breakdown product with distinct properties.
Other Bilirubin Photoisomers: ZE- and EZ-bilirubin, which are also formed during phototherapy.
Uniqueness of this compound
This compound is unique due to its specific binding site on albumin, its lower toxicity compared to bilirubin, and its distinct photochemical properties. These characteristics make it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
83664-21-5 |
---|---|
Molecular Formula |
C33H36N4O6 |
Molecular Weight |
584.673 |
IUPAC Name |
3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+ |
InChI Key |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
SMILES |
CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lumirubin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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